![molecular formula C9H11N3O B188937 Acetophenone, semicarbazone CAS No. 2492-30-0](/img/structure/B188937.png)
Acetophenone, semicarbazone
Overview
Description
Acetophenone semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The reaction of acetophenone with hydrazine carboxamide produces a simple semicarbazone .
Synthesis Analysis
The synthesis of Acetophenone semicarbazone involves the reaction of acetophenone with hydrazine carboxamide . This process is often carried out in a one-pot reaction, which is a type of synthesis that allows for the preparation of a compound in a single reaction vessel .Molecular Structure Analysis
Acetophenone semicarbazone contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .Chemical Reactions Analysis
Acetophenone, the precursor to Acetophenone semicarbazone, is used in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions, including three- and four-component reactions .Physical And Chemical Properties Analysis
Acetophenone semicarbazone is a crystalline solid . It has a molecular formula of C9H11N3O and an average mass of 177.203 Da .Scientific Research Applications
Synthesis of Derivatives
Acetophenone semicarbazone serves as a precursor in the synthesis of various derivatives that have potential applications in medicinal chemistry. The process involves the transformation of the semicarbazone group into other functional groups that can enhance biological activity .
Anticonvulsant Activity
Research has indicated that semicarbazones derived from acetophenone can be designed and synthesized to meet pharmacophore requirements essential for anticonvulsant activity. This suggests their potential use in developing new treatments for epilepsy .
Antibacterial Properties
Semicarbazones of acetophenone have been studied for their antibacterial properties. These studies are crucial for discovering new antibacterial agents, especially in the face of rising antibiotic resistance .
Antioxidant Studies
The antioxidant properties of semicarbazones make them candidates for research into protective agents against oxidative stress-related diseases. This includes studying their efficacy in scavenging free radicals .
Enzyme Inhibition
Some semicarbazones are known to inhibit specific enzymes, which can be useful in studying disease mechanisms or developing drugs that target these enzymes to treat diseases .
Chemical Reactions and Equilibrium
Acetophenone semicarbazone can be used to study chemical reactions, such as its reaction with acetylacetone, and understand the factors affecting reaction equilibrium .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-1-phenylethylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYGYOMIMOSCX-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone, semicarbazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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